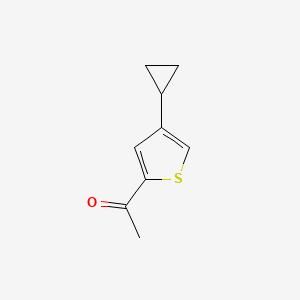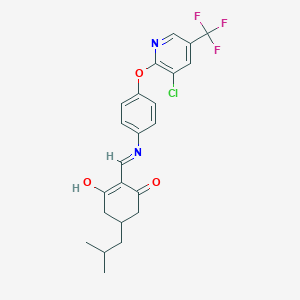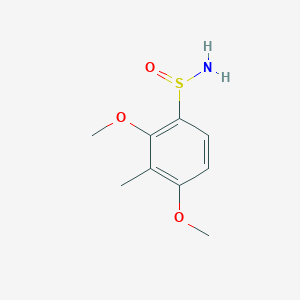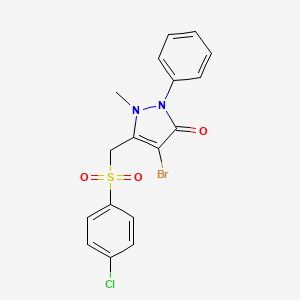![molecular formula C15H16ClNO2 B3033516 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 1039865-29-6](/img/structure/B3033516.png)
2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol
Vue d'ensemble
Description
The compound "2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol" is a Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound, resulting in a C=N double bond, known as an imine . These compounds are known for their diverse applications in various fields, including their use as ligands in coordination chemistry, their biological activity, and their potential use in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related Schiff bases often involves the reaction of substituted amines with aldehydes. For instance, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was achieved by reacting 2-hydroxy-3-methoxy-1-benzaldehyde (o-vanillin) with 2-chlorobenzylamine . Similarly, other related compounds were synthesized by condensation reactions between appropriate amines and aldehydes, as seen in the synthesis of various 4-chloro-2-[(arylmethylidene)amino]phenols and the reaction of 2-aminophenol with 2-hydroxy-3-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using X-ray crystallography, revealing details such as crystal system, space group, and unit cell parameters. For example, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol crystallizes in the orthorhombic space group Pbca , while other related compounds may crystallize in different space groups, such as triclinic P1 or monoclinic P2_1/c . These studies provide insight into the molecular geometry and the presence of tautomeric forms within the crystal structure.
Chemical Reactions Analysis
Schiff bases like the ones related to the compound can undergo various chemical reactions, including tautomerism, which is the chemical equilibrium between two structurally distinct forms, usually involving the transfer of a proton. The tautomeric equilibrium and intramolecular proton transfer processes have been studied using computational methods and spectroscopic techniques . These studies help understand the stability and reactivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases are characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and elemental analysis. These techniques provide information on the functional groups present, molecular conformation, and electronic structure . Additionally, theoretical studies, such as density functional theory (DFT) calculations, have been employed to predict properties like dipole moments, molecular electrostatic potential, and nonlinear optical (NLO) properties .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-chloro-4-methylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVKZNDPDMPRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C(=CC=C2)OC)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3033435.png)
![4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol](/img/structure/B3033437.png)






![2-[(diphenylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3033450.png)


![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid](/img/structure/B3033455.png)
![2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline](/img/structure/B3033456.png)